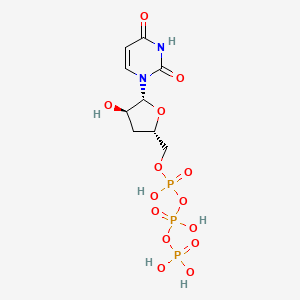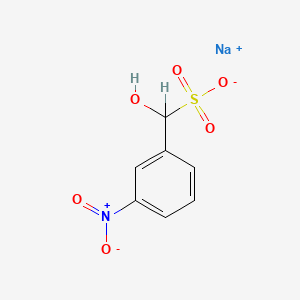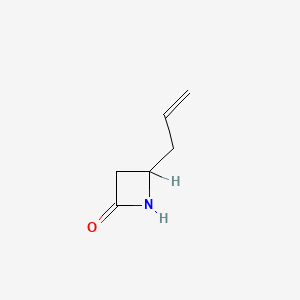
3'-Deoxyuridine-5'-triphosphate
Übersicht
Beschreibung
3’-Deoxyuridine-5’-triphosphate is a nucleotide analogue that plays a significant role in molecular biology. It is a derivative of deoxyuridine triphosphate, which is a pyrimidine nucleotide with a triphosphate group linked to the ribose moiety lacking a hydroxyl group at position 2 . This compound is known for its ability to inhibit DNA-dependent RNA polymerases I and II, making it a valuable tool in various biochemical and molecular biology applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3’-Deoxyuridine-5’-triphosphate can be synthesized starting from cordycepin in good yield . The synthesis involves the incorporation of a triphosphate group to the deoxyuridine molecule. One efficient method for synthesizing a fluorescent labeled dideoxyuridine triphosphate derivative involves using the pentafluorophenyl ester of a dicarbocyanine dye, which provides a higher yield compared to other methods .
Industrial Production Methods
Industrial production methods for 3’-Deoxyuridine-5’-triphosphate typically involve large-scale enzymatic synthesis. For example, aminoallyl dUTP (5-(3-aminoallyl)-2′-deoxyuridine 5′-triphosphate) can be produced using conventional enzymatic incorporation methods such as reverse transcription, nick translation, random primed labeling, or PCR .
Analyse Chemischer Reaktionen
Types of Reactions
3’-Deoxyuridine-5’-triphosphate undergoes several types of chemical reactions, including:
Inhibition Reactions: It strongly and competitively inhibits the incorporation of uridine triphosphate into RNA by RNA polymerases.
Hydrolysis: It can be hydrolyzed to deoxyuridine monophosphate by deoxyuridine 5’-triphosphate nucleotidohydrolase.
Common Reagents and Conditions
Common reagents used in reactions involving 3’-Deoxyuridine-5’-triphosphate include:
RNA Polymerases: For inhibition studies.
Deoxyuridine 5’-triphosphate nucleotidohydrolase: For hydrolysis reactions.
Major Products Formed
The major products formed from these reactions include:
Deoxyuridine Monophosphate: Formed through hydrolysis.
Inhibited RNA Synthesis: Resulting from the inhibition of RNA polymerases.
Wissenschaftliche Forschungsanwendungen
3’-Deoxyuridine-5’-triphosphate has a wide range of scientific research applications, including:
Wirkmechanismus
3’-Deoxyuridine-5’-triphosphate exerts its effects by inhibiting DNA-dependent RNA polymerases I and II. It strongly and competitively inhibits the incorporation of uridine triphosphate into RNA with a Ki value of 2.0 μM . This inhibition disrupts RNA synthesis, making it a valuable tool for studying RNA polymerase function and for developing therapeutic agents targeting RNA synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Deoxyuridine-5’-Diphosphate: Another pyrimidine nucleotide with similar structural features but with only two phosphate groups.
Deoxyuridine Monophosphate: A related compound with a single phosphate group.
Uniqueness
3’-Deoxyuridine-5’-triphosphate is unique due to its strong inhibitory effect on RNA polymerases and its ability to be used in various labeling and synthesis applications. Its triphosphate group makes it more reactive and versatile compared to its mono- and diphosphate counterparts .
Eigenschaften
IUPAC Name |
[[(2S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N2O14P3/c12-6-3-5(23-8(6)11-2-1-7(13)10-9(11)14)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17)/t5-,6+,8+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBOEXFLRXEPHC-SHYZEUOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C1O)N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N2O14P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30219229 | |
| Record name | Uridine 5'-(tetrahydrogen triphosphate), 3'-deoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30219229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69199-40-2 | |
| Record name | Uridine 5'-(tetrahydrogen triphosphate), 3'-deoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069199402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uridine 5'-(tetrahydrogen triphosphate), 3'-deoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30219229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Decahydrospiro[furan-2(3H),5'-[4,7]methano[5h]indene]](/img/structure/B3056045.png)




![4-methyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine](/img/structure/B3056051.png)




